molecular formula C18H13BrO5 B2534374 Ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate CAS No. 96644-14-3

Ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate

Cat. No. B2534374
CAS RN: 96644-14-3
M. Wt: 389.201
InChI Key: FUMWGEBDAGAFCX-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound with a benzopyran backbone. It has a bromophenyl group, a hydroxy group, and an ethyl carboxylate group attached to the chromene structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, with the various substituents (bromophenyl, hydroxy, and ethyl carboxylate) attached at the appropriate positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions. The hydroxy group could be involved in acid-base reactions, and the ester could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups could enhance its solubility in polar solvents .

Scientific Research Applications

Crystal and Molecular Structure Studies

The study of crystal and molecular structures is a crucial area of research for ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate and its derivatives. One such study provided detailed crystal and molecular structures of related compounds through single crystal X-ray diffraction data. This research helps in understanding the stability and reactivity of these compounds, which are important in conjugated addition reactions of carbanions in the presence of basic catalysts. These reactions are significant due to their potential biological activities (Kaur et al., 2012).

Synthesis and Chemical Reactions

Research on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate and its derivatives has been documented, highlighting the chemical pathways and potential applications in various fields. One study detailed the synthesis and some reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, demonstrating its role as a reactive intermediate with a bromine atom that can undergo further chemical transformations. This work contributes to the broader understanding of benzopyrone chemistry and its potential in synthesizing novel compounds (Bevan & Ellis, 1983).

Derivatives and Modification

The synthesis and modification of ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate derivatives have been explored to enhance their chemical properties and explore new applications. For example, research into bromination and nitration of similar derivatives sheds light on the potential for creating novel compounds with unique properties, such as enhanced biological activity or improved reactivity for further chemical modifications. These studies are foundational for developing new drugs, materials, and chemical processes (Barker & Ellis, 1970).

Catalysis and Organic Synthesis

Further research applications involve the use of ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate in catalysis and organic synthesis, illustrating its versatility in creating complex molecules and facilitating chemical reactions. Studies in this area contribute to the development of new synthetic methodologies and the exploration of catalytic systems for efficient chemical synthesis, potentially leading to advancements in pharmaceuticals and materials science (RajanBabu et al., 2002).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use this substance only in a well-ventilated area .

Future Directions

The potential applications of this compound could be explored in various fields. Given the biological activities associated with chromene derivatives, it could be interesting to study this compound for potential medicinal or pharmaceutical applications .

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-2-23-18(22)17-15(10-3-5-11(19)6-4-10)16(21)13-8-7-12(20)9-14(13)24-17/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMWGEBDAGAFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate

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